AZOCASEIN

Catalog No.
S1818315
CAS No.
102110-74-7
M.F
NULL
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZOCASEIN

CAS Number

102110-74-7

Product Name

AZOCASEIN

Molecular Formula

NULL

Molecular Weight

0

Azocasein (CAS 102110-74-7) is a chromogenic, non-specific macromolecular protease substrate synthesized by covalently coupling sulfanilamide (an azo dye) to native bovine casein. In industrial and biochemical procurement, it serves as the universal standard for quantifying broad-spectrum endo-protease activity (e.g., subtilisin, papain, bromelain, and microbial extracts) [1]. By shifting the detection of proteolytic degradation products from the ultraviolet to the visible spectrum (440 nm) following trichloroacetic acid (TCA) precipitation, azocasein bridges the gap between the biological relevance of a whole-protein substrate and the operational simplicity of direct colorimetric quantitation [1].

Substituting azocasein with native, unlabeled casein requires downstream detection of aromatic amino acids at 280 nm or the use of secondary reagents (e.g., Folin-Ciocalteu), both of which are highly susceptible to severe background interference from nucleic acids and phenolic compounds in crude biological samples [1]. Conversely, attempting to substitute azocasein with highly specific, synthetic pNA-labeled short peptides fails to accurately represent true endo-proteolytic activity on a complex, folded macromolecule [2]. For procurement teams, relying on native casein increases assay variability and equipment costs (requiring UV quartz cuvettes), while synthetic peptides artificially restrict the detectable protease spectrum, making azocasein the non-interchangeable choice for robust, broad-spectrum enzyme lot release.

Assay Precision and Reproducibility vs. Native Casein

In comparative validation of protease activity assays, the use of 3% azocasein demonstrated higher precision, yielding a coefficient of variability (CV) of less than 1.11% across repetitive measurements, which strictly outperforms the conventional native casein-Folin phenol assay [1].

Evidence DimensionAssay Precision (Coefficient of Variability)
Target Compound DataAzocasein (CV < 1.11%)
Comparator Or BaselineNative Casein-Folin assay (Higher CV / lower precision)
Quantified DifferenceHighly reproducible precision yielding <1.11% CV.
Conditions3% substrate concentration, repetitive measurements of industrial proteases.

High assay precision is critical for industrial enzyme manufacturers needing reproducible lot-to-lot quality control without relying on complex, multi-step secondary reactions.

Optical Background Avoidance in Crude Extracts

Azocasein degradation products are quantified in the visible spectrum at 440 nm, whereas native casein relies on the detection of aromatic amino acids at 280 nm [1]. This 160 nm shift into the visible range completely bypasses the severe UV interference caused by nucleic acids, plant phenolics, and other 280 nm-absorbing contaminants common in crude lysates [2].

Evidence DimensionDetection Wavelength and Interference
Target Compound DataAzocasein (440 nm visible range detection)
Comparator Or BaselineNative Casein (280 nm UV range detection)
Quantified DifferenceShift of 160 nm into the visible spectrum, avoiding UV background.
ConditionsTCA-precipitated supernatants from crude biological samples.

Allows direct, accurate quantification of protease activity in unpurified fermentation broths or tissue extracts without requiring prior sample purification.

Linear Dynamic Range for Universal Endo-Protease Screening

Azocasein provides a robust, linear absorbance response up to 1.0 OD at 440 nm for diverse endo-proteases, including papain, bromelain, and Subtilisin A [1]. Unlike highly specific synthetic peptide substrates that only recognize narrow cleavage motifs, azocasein acts as a universal macromolecular substrate, accurately reflecting true proteolytic degradation across multiple enzyme classes [2].

Evidence DimensionSubstrate Universality and Linearity
Target Compound DataAzocasein (Linear up to 1.0 OD at 440 nm for multiple protease classes)
Comparator Or BaselineSynthetic pNA-peptides (Non-linear for whole-protein degradation, narrow specificity)
Quantified DifferenceBroad-spectrum linearity vs. restricted single-site cleavage.
ConditionsStandard assay conditions (pH 7.0-8.0, 40°C).

Procurement teams can source a single universal substrate to validate multiple different protease product lines, simplifying inventory and assay standardization.

Cost-to-Utility Ratio vs. Fluorescent Substrates

While FITC-casein provides extreme sensitivity for trace protease detection (e.g., UHT milk spoilage), azocasein achieves a reliable Limit of Detection (LoD) of 0.072 mg/mL using standard, low-cost visible spectrophotometry [1]. This eliminates the need for expensive fluorometric plate readers and avoids autofluorescence quenching issues in dense industrial samples [2].

Evidence DimensionInstrumentation Requirement and Matrix Compatibility
Target Compound DataAzocasein (Standard spectrophotometer, no autofluorescence issues)
Comparator Or BaselineFITC-Casein (Requires fluorometer, susceptible to quenching)
Quantified DifferenceBypasses fluorometric equipment requirements while maintaining practical LoD (0.072 mg/mL).
ConditionsBulk industrial protease screening and standard kinetic assays.

Delivers the most cost-effective, scalable assay format for routine laboratory and industrial use where ultra-trace sensitivity is not required.

High-Throughput Screening of Microbial Fermentation Broths

Highly suited for quantifying secreted protease levels in crude bacterial or fungal cultures, as the 440 nm detection avoids UV interference from complex media components [1].

Industrial Enzyme Lot Release and Quality Control

Serves as the standardized universal substrate for determining the specific activity (Units/mg) of commercial bulk proteases like Subtilisin, Papain, and Bromelain, ensuring lot-to-lot reproducibility [2].

Broad-Spectrum Inhibitor Screening

Used in early-stage biochemical assays to evaluate the efficacy of novel protease inhibitors against whole-protein degradation, providing a more realistic biological model than short synthetic peptides [3].

Dates

Last modified: 08-15-2023

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